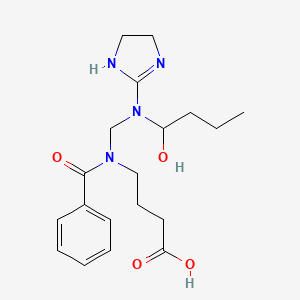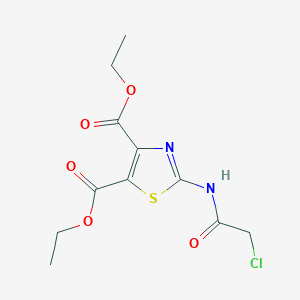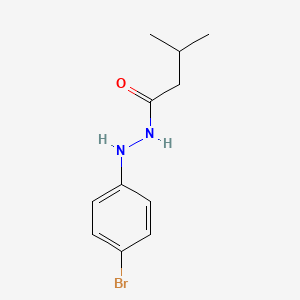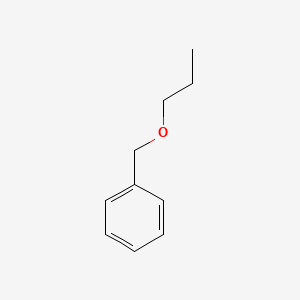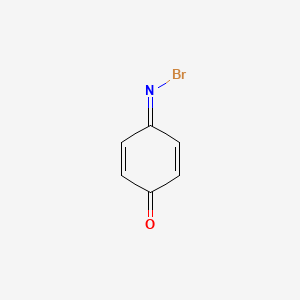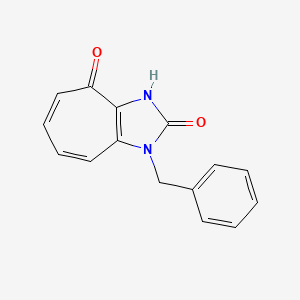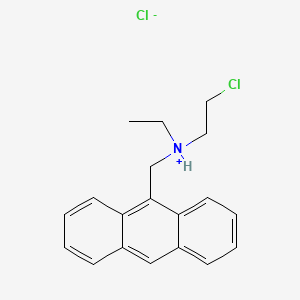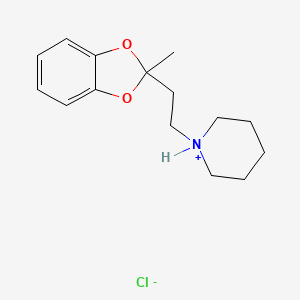
Diepoxydihydromyrcene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diepoxydihydromyrcene is a chemical compound characterized by the presence of two epoxy groups within its molecular structure. This compound is derived from dihydromyrcene, a monoterpene commonly found in essential oils. The presence of epoxy groups in this compound enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diepoxydihydromyrcene can be synthesized through the epoxidation of dihydromyrcene. The process typically involves the use of peracids, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the diepoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The product is then purified through distillation or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diepoxydihydromyrcene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed:
Dihydroxy derivatives: Formed through oxidation.
Hydroxyl-substituted derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Diepoxydihydromyrcene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
Wirkmechanismus
The mechanism of action of diepoxydihydromyrcene involves the reactivity of its epoxy groups. These groups can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds. The compound’s biological activity is attributed to its ability to modify proteins and other biomolecules, thereby affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Epoxydihydromyrcene: Contains a single epoxy group and exhibits similar reactivity but with lower biological activity.
Dihydromyrcene: The parent compound without epoxy groups, less reactive but widely used in the fragrance industry.
Diepoxycarene: Another diepoxide with a different carbon skeleton, used in similar applications.
Uniqueness: Diepoxydihydromyrcene’s uniqueness lies in its dual epoxy groups, which confer higher reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63869-17-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[3-(oxiran-2-yl)but-3-enyl]oxirane |
InChI |
InChI=1S/C10H16O2/c1-7(8-6-11-8)4-5-9-10(2,3)12-9/h8-9H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
AMZXMTLDFZJYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)CCC(=C)C2CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



